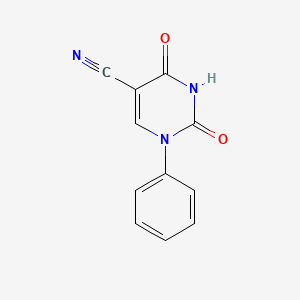
5-シアノ-1-フェニル-1,2,3,4-テトラヒドロピリミジン-2,4-ジオン
説明
Structural Insights of Dihydropyrimidine-5-carbonitriles
Description Dihydropyrimidine-5-carbonitriles are a class of compounds that have garnered interest due to their potential as dihydrofolate reductase (DHFR) inhibitors, which could have implications in the treatment of diseases such as cancer and bacterial infections . These compounds are characterized by a pyrimidine ring, which is a six-membered heterocyclic compound with nitrogen atoms at positions 1 and 3. The carbonitrile group at the 5-position is a cyano group (-C≡N), which is known to influence the electronic properties of the molecule .
Synthesis Analysis The synthesis of these compounds often involves the condensation of aldehydes with malononitrile and guanidine hydrochloride, followed by cyclization . Additionally, reactions with various alkylants can lead to the formation of different derivatives, such as thieno[2,3-d]pyrimidines or amino-substituted pyrimidines . Regioselective synthesis can also be achieved, as demonstrated in the formation of 4-oxo-6-phenyl-2-selenoxo derivatives .
Molecular Structure Analysis The molecular structure of dihydropyrimidine-5-carbonitriles has been elucidated using techniques such as X-ray diffraction, which reveals the crystalline nature and conformation of these compounds . Intramolecular interactions, such as C–H⋯C, play a role in locking the molecular conformation, while intermolecular interactions, including hydrogen and chalcogen bonds, influence the crystal packing . The presence of substituents like phenyl or thiophene rings can affect these interactions and, consequently, the overall molecular arrangement .
Chemical Reactions Analysis Dihydropyrimidine-5-carbonitriles can undergo various chemical reactions, leading to a diverse range of derivatives. For instance, the reaction with chloroacetic acid derivatives or methyl iodide can result in the formation of different structural motifs . The reactivity of these compounds can be influenced by the nature of the substituents and the presence of electrophilic centers, which dictate the regioselectivity of nucleophilic addition reactions .
Physical and Chemical Properties Analysis The physical and chemical properties of dihydropyrimidine-5-carbonitriles, such as conductance and solvent behavior, can be studied in different solvent mixtures and temperatures . These studies provide insights into the interactions and solvent properties, which are important for understanding the behavior of these compounds in biological systems. Additionally, spectral analysis techniques, including FT-IR, NMR, and UV-visible spectroscopy, are used to characterize the compounds and study their electronic properties .
科学的研究の応用
医薬品中間体
この化合物は、さまざまな医薬品合成における重要な中間体として役立ちます。 その構造は、さらなる化学修飾に適しており、潜在的な治療的応用を持つ新しい薬剤の開発につながる可能性があります .
材料科学
材料科学では、この化合物のユニークな特性を、新しい材料の開発に探求することができます。 その分子構造は、特定の特性を持つ新しいポリマーやコーティングの創出に寄与する可能性があり、耐久性または耐薬品性の向上などが挙げられます .
固体蛍光
この化合物は、固体蛍光の潜在的な用途を持っています。 これは、バイオイメージングで使用される新しい蛍光材料の開発、またはさまざまな物質を検出するための分析化学におけるセンサーとして特に有用となる可能性があります .
抗菌性と抗腫瘍研究
研究によると、この化合物の誘導体は、抗菌活性を示す可能性があります。 これは、感染症や癌に対する新しい治療法の開発への可能性を開きます .
化学合成
試薬として、この化合物は有機合成に使用され、さまざまな有機分子の生成に貢献する可能性があります。 その反応性は、合成化学で関連する複雑な構造を構築するために活用できる可能性があります .
分析化学
分析化学の分野では、この化合物は、新しい分析方法を開発したり、既存の方法を改良するために使用することができます。 その特性は、クロマトグラフィーや分光法で利用して、分析物の検出と定量を向上させることができます .
生物学的システムのトレーシング
この化合物は、生物学的システムの研究、特に特定の酵素活性のトレーシングと阻害に用いることができます。 これは、酵素機能不全に関連する疾患の診断と治療に大きな影響を与える可能性があります .
抗トリパノソーマ活性
この化合物は、抗トリパノソーマ活性の研究に使用され、シャーガス病などのトリパノソーマ寄生虫によって引き起こされる病気に対する新しい治療法につながる可能性があります .
特性
IUPAC Name |
2,4-dioxo-1-phenylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2/c12-6-8-7-14(11(16)13-10(8)15)9-4-2-1-3-5-9/h1-5,7H,(H,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVPRICGTDBBHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=O)NC2=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284184 | |
| Record name | 2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6275-84-9 | |
| Record name | 6275-84-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36157 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

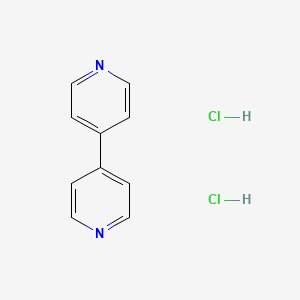
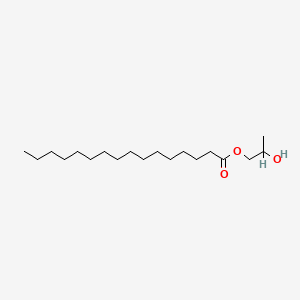
![9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy-](/img/structure/B1330180.png)
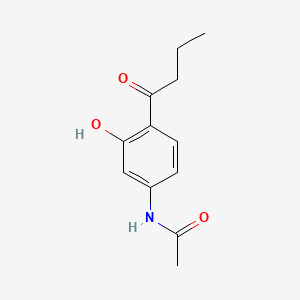
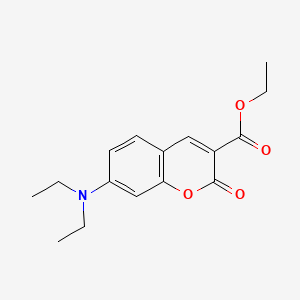
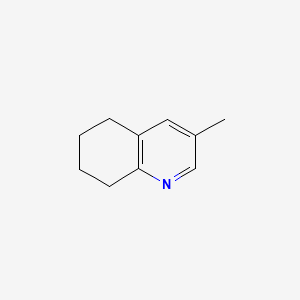
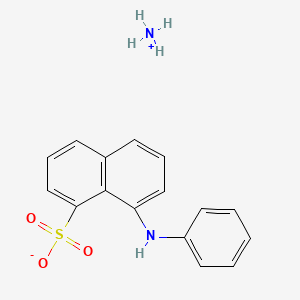
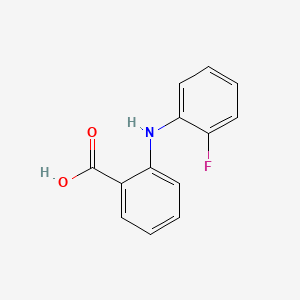
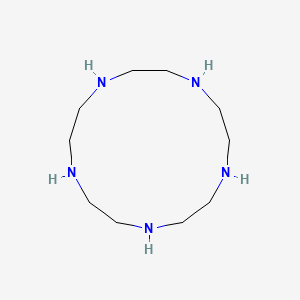

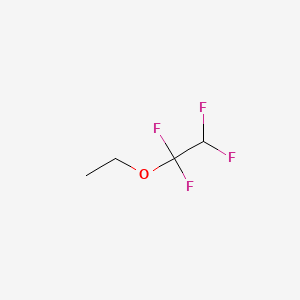
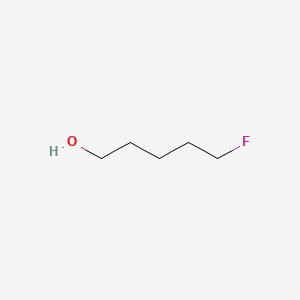

![N-Methyl-N-[4-(methylsulfonyl)-2-nitrophenyl]amine](/img/structure/B1330200.png)